molecular formula C17H17F3N2O2 B12240540 6,7-Dimethoxy-2-[6-(trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydroisoquinoline

6,7-Dimethoxy-2-[6-(trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12240540
M. Wt: 338.32 g/mol
InChI Key: MIAMFKPAYZVQIC-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-[6-(trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a tetrahydroisoquinoline core with methoxy groups at the 6 and 7 positions. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

The synthesis of 6,7-Dimethoxy-2-[6-(trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the pyridine ring: The pyridine ring with a trifluoromethyl group can be synthesized through a series of reactions, including halogenation and nucleophilic substitution.

    Construction of the tetrahydroisoquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of methoxy groups: The methoxy groups at the 6 and 7 positions are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

6,7-Dimethoxy-2-[6-(trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: The trifluoromethyl group and methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Scientific Research Applications

6,7-Dimethoxy-2-[6-(trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-[6-(trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy groups and the tetrahydroisoquinoline core contribute to the compound’s binding affinity to various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

6,7-Dimethoxy-2-[6-(trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H17F3N2O2

Molecular Weight

338.32 g/mol

IUPAC Name

6,7-dimethoxy-2-[6-(trifluoromethyl)pyridin-2-yl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C17H17F3N2O2/c1-23-13-8-11-6-7-22(10-12(11)9-14(13)24-2)16-5-3-4-15(21-16)17(18,19)20/h3-5,8-9H,6-7,10H2,1-2H3

InChI Key

MIAMFKPAYZVQIC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=CC=CC(=N3)C(F)(F)F)OC

Origin of Product

United States

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